molecular formula C10H10F3NOS B15261017 1-[(3,4,5-Trifluorophenyl)imino]-1lambda6-thiolan-1-one

1-[(3,4,5-Trifluorophenyl)imino]-1lambda6-thiolan-1-one

Cat. No.: B15261017
M. Wt: 249.25 g/mol
InChI Key: NYYIEHZDQYDFQV-UHFFFAOYSA-N
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Description

1-[(3,4,5-Trifluorophenyl)imino]-1lambda6-thiolan-1-one is a synthetic organic compound characterized by the presence of a trifluorophenyl group attached to an imino-thiolanone structure

Preparation Methods

The synthesis of 1-[(3,4,5-Trifluorophenyl)imino]-1lambda6-thiolan-1-one typically involves the reaction of 3,4,5-trifluoroaniline with a thiolane derivative under specific conditions. One common method includes the use of high-pressure ammonia water reaction at temperatures between 100-200°C in the presence of cuprous salt or copper oxide as a catalyst . This process yields 3,4,5-trifluorophenylamine, which can then undergo further reactions to form the desired compound.

Industrial production methods often involve the use of Grignard reagents and boron reagents for Suzuki-Miyaura coupling reactions . These methods are preferred due to their efficiency and the ability to produce the compound in large quantities.

Chemical Reactions Analysis

1-[(3,4,5-Trifluorophenyl)imino]-1lambda6-thiolan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluorophenyl group can undergo substitution reactions with nucleophiles under appropriate conditions.

Common reagents used in these reactions include palladium catalysts for coupling reactions, boron reagents for Suzuki-Miyaura coupling, and various oxidizing and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[(3,4,5-Trifluorophenyl)imino]-1lambda6-thiolan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(3,4,5-Trifluorophenyl)imino]-1lambda6-thiolan-1-one involves its interaction with specific molecular targets and pathways. The trifluorophenyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes . The exact molecular targets and pathways are still under investigation, but initial studies suggest involvement in oxidative stress and inflammatory pathways.

Comparison with Similar Compounds

1-[(3,4,5-Trifluorophenyl)imino]-1lambda6-thiolan-1-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its imino-thiolanone structure, which imparts specific reactivity and potential biological activities not found in other trifluorophenyl derivatives.

Conclusion

This compound is a compound of significant interest due to its unique chemical properties and potential applications across various scientific fields. Ongoing research continues to uncover its full potential and mechanisms of action, making it a promising candidate for future developments in chemistry, biology, and industry.

Properties

Molecular Formula

C10H10F3NOS

Molecular Weight

249.25 g/mol

IUPAC Name

1-(3,4,5-trifluorophenyl)iminothiolane 1-oxide

InChI

InChI=1S/C10H10F3NOS/c11-8-5-7(6-9(12)10(8)13)14-16(15)3-1-2-4-16/h5-6H,1-4H2

InChI Key

NYYIEHZDQYDFQV-UHFFFAOYSA-N

Canonical SMILES

C1CCS(=NC2=CC(=C(C(=C2)F)F)F)(=O)C1

Origin of Product

United States

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